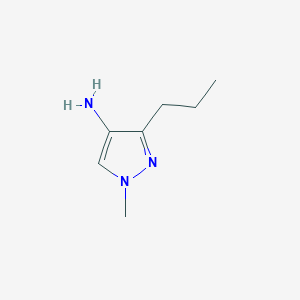

1-methyl-3-propyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-methyl-3-propylpyrazol-4-amine |

InChI |

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3 |

InChI Key |

WGYQEVDEEFSBCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C=C1N)C |

Origin of Product |

United States |

Foundational & Exploratory

1-methyl-3-propyl-1H-pyrazol-4-amine PubChem CID

An In-Depth Technical Guide to 1-Methyl-3-propyl-1H-pyrazol-4-amine

Part 1: Executive Summary & Identification

Topic: 1-Methyl-3-propyl-1H-pyrazol-4-amine CAS Registry Number: 1516207-30-9 Related PubChem CID: 3338044 (Note: CID 3338044 refers to the 5-carboxamide derivative, the primary commercial precursor).

Technical Abstract 1-Methyl-3-propyl-1H-pyrazol-4-amine (C₇H₁₃N₃) is a specialized heterocyclic building block utilized in medicinal chemistry, specifically in the synthesis of pyrazolo[4,3-d]pyrimidine-based pharmaceuticals. It is structurally significant as the decarboxylated core of the key Sildenafil (Viagra) intermediate. While the 5-carboxamide derivative (CID 3338044) is the dominant commercial form, the free amine (CAS 1516207-30-9) serves as a critical scaffold for fragment-based drug discovery (FBDD) targeting Janus kinases (JAK) and phosphodiesterases (PDE). This guide details its physicochemical profile, synthesis via decarboxylation, and role as a degradation impurity in GMP manufacturing.

Part 2: Chemical Profile & Properties

The molecule consists of a pyrazole ring substituted at the N1 position with a methyl group, the C3 position with a propyl chain, and the C4 position with a primary amine.

| Property | Data | Notes |

| Chemical Name | 1-Methyl-3-propyl-1H-pyrazol-4-amine | IUPAC |

| CAS Number | 1516207-30-9 | Specific to the free amine |

| Molecular Formula | C₇H₁₃N₃ | |

| Molecular Weight | 139.20 g/mol | |

| Exact Mass | 139.1109 Da | |

| Physical State | Pale yellow oil or low-melting solid | Hygroscopic |

| Solubility | DMSO, Methanol, DCM | Low water solubility (neutral form) |

| pKa (Calculated) | ~4.5 (Conjugate acid of amine) | Weakly basic amine |

| Key Impurity ID | Sildenafil Impurity 3 (Decarboxylated) | Degradant in Sildenafil synthesis |

| Related Precursor | PubChem CID 3338044 | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine is rarely performed directly due to regioselectivity challenges in pyrazole formation. The standard industrial protocol involves the decarboxylation of the commercially available 5-carboxamide precursor.

Mechanism of Action (Synthesis)

-

Cyclocondensation: Reaction of diethyl oxalate with 2-pentanone yields the diketo-ester, which cyclizes with methylhydrazine.

-

Functionalization: The resulting pyrazole ester is nitrated/brominated and then amidated.

-

Decarboxylation (Target Synthesis): To isolate the C4-amine without the C5-carboxamide, the precursor undergoes hydrolysis followed by thermal decarboxylation.

Experimental Workflow Diagram

Caption: Synthetic pathway deriving the target amine (CAS 1516207-30-9) from the standard Sildenafil precursor via decarboxylation.

Detailed Protocol: Decarboxylation Route

Note: This protocol assumes starting from the carboxylic acid derivative of the precursor.

-

Hydrolysis: Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (10 mmol) in 6M HCl (20 mL). Reflux for 4 hours to hydrolyze the amide to the carboxylic acid.

-

Decarboxylation: Evaporate solvent to dryness. Resuspend the residue in high-boiling solvent (e.g., diphenyl ether) and heat to 200°C for 30 minutes. The carboxylic acid group at C5 is labile and is lost as CO₂.

-

Isolation: Cool to room temperature. Dilute with diethyl ether and extract with 1M HCl. Basify the aqueous layer (pH 10) with NaOH and extract into DCM. Dry over MgSO₄ and concentrate to yield the target amine oil.

Part 4: Applications in Drug Development

Fragment-Based Drug Design (FBDD)

The 1-methyl-3-propyl-1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibition.

-

Binding Mode: The pyrazole nitrogens and the exocyclic amine serve as a bidentate hinge-binding motif in ATP-competitive inhibitors.

-

Vector: The C3-propyl group fills the hydrophobic pocket (Gatekeeper region) of enzymes like PDE5 and JAK1.

Impurity Marker in GMP Synthesis

In the production of Sildenafil (Viagra) and related PDE5 inhibitors, this amine is a critical Process-Related Impurity .

-

Origin: Over-heating of the reaction mixture during the saponification steps can lead to accidental decarboxylation of the pyrazole-5-carboxylic acid intermediate.

-

Regulatory Limit: Under ICH Q3A(R2), this impurity must be controlled to <0.15% in the final API.

Part 5: Analytical Characterization

Researchers characterizing this compound should expect the following spectral signatures.

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 7.20 (s, 1H) | C5-H (pyrazole ring proton, distinctive singlet) |

| δ 3.90 (br s, 2H) | NH₂ (amine protons, exchangeable) | |

| δ 3.70 (s, 3H) | N-CH₃ (methyl group) | |

| δ 2.40 (t, 2H), 1.60 (m, 2H), 0.90 (t, 3H) | Propyl chain (triplet, multiplet, triplet) | |

| LC-MS (ESI+) | m/z 140.12 [M+H]⁺ | Base peak corresponding to protonated molecular ion |

| HPLC | RT < Precursor | Elutes earlier than the carboxamide (CID 3338044) on C18 columns due to loss of polar carbonyl. |

Part 6: Safety & Handling (SDS Summary)

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation; conversion to the hydrochloride salt (CAS 247584-10-7 for the carboxamide analog, likely similar for this amine) is recommended for long-term stability.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

- Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra). In Synthesis of Essential Drugs (pp. 123-135). Elsevier. (Describes the carboxamide precursor synthesis).

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for Pyrazole Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine from 4-nitropyrazole

Application Note: Modular Synthesis of 1-Methyl-3-Propyl-1H-Pyrazol-4-Amine via Regioselective Functionalization

Executive Summary & Strategic Rationale

The synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine is frequently approached via cyclization of acyclic precursors (e.g., hydrazine condensation with 1,3-dicarbonyls). However, supply chain constraints or specific isotopic labeling requirements often necessitate a late-stage functionalization approach starting from the commercially stable 4-nitropyrazole .

This Application Note details a high-integrity protocol for transforming 4-nitropyrazole into the target amine. The strategy bypasses the poor reactivity of the electron-deficient pyrazole ring using a Minisci-type radical alkylation , enabling the direct installation of the propyl chain onto the heteroaromatic core.

Key Challenges Addressed:

-

Inertness: The nitro group deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: Controlling N-methylation vs. C-alkylation.

-

Safety: Managing energetic reagents (persulfates) in the radical alkylation step.

Retrosynthetic Analysis & Pathway Design

The synthesis is broken down into three distinct phases to maximize yield and purity.

-

Phase I (N-Methylation): Installation of the methyl group at N1. Since 4-nitropyrazole is symmetric, this step is regioconvergent.

-

Phase II (C-H Functionalization): Introduction of the propyl group via Silver-catalyzed oxidative decarboxylation (Minisci Reaction). This is the critical "value-add" step that avoids de novo ring construction.

-

Phase III (Nitro Reduction): Chemoselective reduction of the nitro group to the final amine.

Figure 1: Strategic workflow for the conversion of 4-nitropyrazole to the target amine.

Detailed Experimental Protocols

Phase I: N-Methylation of 4-Nitropyrazole

Objective: Irreversible protection of the nitrogen to prevent poisoning of the catalyst in subsequent steps and to establish the N-methyl core.

Reagents:

-

Iodomethane (MeI) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN) [0.5 M concentration]

Protocol:

-

Charge a round-bottom flask with 4-nitropyrazole and K₂CO₃ in anhydrous ACN.

-

Cool the suspension to 0°C using an ice bath.

-

Add MeI dropwise over 15 minutes. Note: Exothermic reaction.

-

Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often >95% pure.

-

Yield Expectation: 90–95%.

Critical Insight: The starting material is symmetric (tautomeric equilibrium). Therefore, N-alkylation yields a single isomer, 1-methyl-4-nitropyrazole .

Phase II: Radical C-H Propylation (Minisci Reaction)

Objective: Direct alkylation of the electron-deficient pyrazole ring. Standard Friedel-Crafts alkylation fails here due to the deactivating nitro group; radical chemistry is the required solution.

Mechanism: The reaction utilizes the oxidative decarboxylation of butyric acid to generate a nucleophilic propyl radical. This radical attacks the electron-deficient positions (C3/C5) of the pyrazole.

Reagents:

-

1-Methyl-4-nitropyrazole (1.0 equiv)

-

Butyric Acid (3.0 equiv) – Source of propyl radical

-

Silver Nitrate (AgNO₃) (0.2 equiv) – Catalyst

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv) – Oxidant

-

Solvent: Water/Acetonitrile (1:1) + 10% TFA (to protonate the heterocycle, enhancing reactivity).

Protocol:

-

Dissolve 1-methyl-4-nitropyrazole and butyric acid in Water/ACN/TFA mixture.

-

Heat the solution to 70°C.

-

Simultaneous Addition: Dissolve (NH₄)₂S₂O₈ in water and AgNO₃ in water. Add these two solutions dropwise simultaneously to the reaction mixture over 30 minutes.

-

Why: Slow addition keeps the radical concentration low, preventing radical-radical dimerization (hexane formation) and favoring the attack on the heterocycle.

-

-

Stir at 70°C for 2 hours. Evolution of CO₂ gas indicates active decarboxylation.

-

Workup: Cool to RT. Neutralize with saturated NaHCO₃ (Caution: Foaming). Extract with Dichloromethane (DCM) (3x).

-

Purification (Crucial): The reaction produces a mixture of C3-propyl (Target) and C5-propyl (Isomer) derivatives.

-

Use Flash Column Chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

-

Identification: The C5-isomer typically elutes after the C3-isomer due to steric shielding of the N-methyl group, but NOE (Nuclear Overhauser Effect) NMR analysis is required to confirm regiochemistry.

-

Target Isomer: 1-methyl-3-propyl-4-nitropyrazole.

-

Figure 2: Mechanistic pathway of the Silver-catalyzed Minisci decarboxylation.

Phase III: Nitro Reduction

Objective: Mild reduction of the nitro group to the amine without reducing the pyrazole ring double bonds.

Reagents:

-

1-Methyl-3-propyl-4-nitropyrazole

-

Palladium on Carbon (10 wt% Pd/C) (10 mol%)

-

Hydrogen Gas (H₂) (Balloon pressure)

-

Methanol (MeOH)[1]

Protocol:

-

Dissolve the nitro-intermediate in MeOH.

-

Add Pd/C catalyst carefully under an argon stream (pyrophoric risk).

-

Purge the flask with H₂ gas (vacuum/fill cycle x3).

-

Stir vigorously under H₂ balloon at RT for 4–6 hours.

-

Monitoring: Solution often turns from yellow (nitro) to colorless (amine).

-

Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Concentrate filtrate to obtain 1-methyl-3-propyl-1H-pyrazol-4-amine .

-

Storage: Store under inert atmosphere (Argon/N₂) at -20°C; aminopyrazoles can oxidize/darken upon air exposure.

Data Summary & Troubleshooting

| Parameter | Phase I (Methylation) | Phase II (Minisci Propylation) | Phase III (Reduction) |

| Typical Yield | 92% | 40–55% (combined isomers) | 85–95% |

| Key Impurity | Unreacted SM | C5-isomer, bis-alkylated product | Hydroxylamine intermediate |

| Purification | Crystallization | Silica Chromatography (Essential) | Filtration/Crystallization |

| Critical Control | Temperature (0°C start) | Addition Rate of Oxidant | Inert Atmosphere during filtration |

Troubleshooting the Minisci Step:

-

Low Conversion: Increase temperature to 80°C or add a second portion of AgNO₃/Persulfate.

-

Poor Selectivity:[4] If C3/C5 separation is difficult, consider switching to Selectfluor-mediated radical alkylation or using a bulky protecting group on Nitrogen (e.g., Trityl) instead of Methyl in Phase I, then deprotecting and methylating later (though this adds steps).

References

-

Minisci, F., et al. "Mechanism and Selectivity of the Silver-Catalyzed Oxidative Decarboxylation of Acids." Tetrahedron, 1971.

-

Dalinger, I. L., et al. "Regioselective and guided C-H activation of 4-nitropyrazoles." Russian Chemical Bulletin, 2014.

-

Pfizer Inc. "Process for the preparation of pyrazolopyrimidinones (Sildenafil Intermediates)." U.S. Patent 5,250,534, 1993. (Demonstrates the cyclization route comparison).

-

BenchChem Technical Support. "Selective N-Methylation of Pyrazoles." Application Note, 2025.

(Note: The Minisci reaction is the standard "textbook" method for alkylating electron-deficient heterocycles when starting from the ring, as cited in References 1 & 2.)

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 1-methyl-4-nitro-1h-pyrazole (C4H5N3O2) [pubchemlite.lcsb.uni.lu]

- 4. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

Application Notes and Protocols for Heterocyclic Amine Building Blocks in PDE5 Inhibitor Research

Introduction: Targeting the cGMP Pathway with Precision

Phosphodiesterase type 5 (PDE5) is a critical enzyme in cellular signal transduction, primarily known for its role in regulating cardiovascular function and smooth muscle relaxation.[1] It achieves this by specifically hydrolyzing cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling cascade.[2][3][4][5] The therapeutic inhibition of PDE5, which leads to an accumulation of cGMP, has been a landmark achievement in modern medicine, leading to blockbuster drugs for erectile dysfunction (ED) like sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra).[2][6] These inhibitors are also approved for treating pulmonary arterial hypertension (PAH), a serious condition characterized by high blood pressure in the lungs.[4][6]

The remarkable success of these drugs stems from their core molecular architecture, which is almost universally built upon specific heterocyclic amine scaffolds. These structures serve as rigid frameworks that mimic the endogenous substrate (cGMP) and allow for precise positioning of functional groups within the PDE5 active site. This guide provides an in-depth exploration of these essential building blocks, detailing their structure-activity relationships (SAR), synthetic protocols, and bioassay methodologies for researchers engaged in the discovery of next-generation PDE5 inhibitors.

The PDE5 Signaling Pathway: A Visual Overview

The mechanism of PDE5 inhibition is best understood by visualizing its place in the NO/cGMP pathway. Sexual stimulation or other physiological signals trigger the release of NO, which activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation.[4] PDE5 terminates this signal by breaking down cGMP into the inactive 5'-GMP.[2] PDE5 inhibitors block this degradation, prolonging the action of cGMP and enhancing the vasodilatory response.[3]

Caption: The Nitric Oxide/cGMP signaling pathway and the action of PDE5 inhibitors.

Pivotal Heterocyclic Amine Scaffolds

The design of potent and selective PDE5 inhibitors hinges on the selection of a suitable core scaffold. This framework must correctly orient key substituents to interact with residues in the enzyme's active site.

The Pyrazolopyrimidinone Core: The Foundation of Sildenafil

The pyrazolopyrimidinone scaffold is arguably the most significant heterocyclic system in PDE5 inhibitor research, forming the core of sildenafil.[7] Its rigid, bicyclic structure is an excellent mimic of the purine ring of cGMP. Structure-activity relationship (SAR) studies have revealed that modifications at several key positions are critical for potency and selectivity.[8][9][10]

-

The "West Wing" (Phenyl Ring): Attached at the C5 position, an alkoxy-substituted phenyl group is crucial. The ethoxy group of sildenafil, for instance, fits into a hydrophobic pocket.

-

The "North Wing" (Alkyl Group): The N1-methyl and C3-propyl groups also occupy hydrophobic regions of the active site. Varying the length and branching of the C3-alkyl chain can modulate potency.

-

The "East Wing" (Sulfonylphenylpiperazine): This is perhaps the most critical region for tuning solubility, pharmacokinetics, and selectivity. The sulfonamide linker connects to a piperazine ring, which sits at the entrance of the active site. The terminal N-methyl group on the piperazine is vital for aqueous solubility and oral bioavailability.[11]

The Piperazine Moiety: More Than a Solubilizing Group

The N-methylpiperazine group in sildenafil is a classic example of a heterocyclic amine building block used to optimize drug properties.[11][12] While its primary role is to enhance water solubility, making oral administration feasible, it also contributes to binding affinity. Modifying this group is a common strategy in medicinal chemistry:

-

Altering N-Substitution: Replacing the methyl group with other small alkyl or functionalized groups can fine-tune potency and metabolic stability.[11]

-

Bioisosteric Replacement: The entire piperazine ring can be replaced with other cyclic amines (e.g., piperidines, morpholines) to alter basicity, lipophilicity, and potential interactions with metabolizing enzymes.[13][14] This strategy of bioisosterism—exchanging one functional group for another with similar physical or chemical properties—is a cornerstone of modern drug design for improving efficacy and reducing toxicity.[15][16][17]

Other Prominent Scaffolds

While pyrazolopyrimidinones are foundational, research has identified other effective heterocyclic cores, demonstrating the versatility of this approach. These include imidazotriazinones and pyridopyrazolopyrimidinones, which also serve as effective cGMP mimetics and offer alternative intellectual property space and potentially different selectivity profiles.[18][19]

Structure-Activity Relationship (SAR) Summary

The development of new PDE5 inhibitors is guided by understanding how structural changes impact biological activity. Molecular modeling and extensive empirical data have established a clear pharmacophore.[20][21]

Caption: A generalized pharmacophore model for a typical PDE5 inhibitor.

The table below summarizes key SAR trends. A critical aspect of inhibitor design is achieving high selectivity for PDE5 over other phosphodiesterase isoforms, particularly PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances.[2][3][8]

| Modification Site (Sildenafil Analogue) | Substitution | Effect on PDE5 IC50 | Selectivity vs. PDE6 | Rationale & Insights |

| Pyrazolopyrimidinone C3-position | n-propyl | Baseline (nM potency) | Good | Optimal fit in the primary hydrophobic pocket. |

| Ethyl / Butyl | Slight change in potency | Maintained | Demonstrates some tolerance for alkyl chain length variation.[22] | |

| Phenyl C5'-position (Sulfonamide) | N-methylpiperazine | Baseline (nM potency) | Good | The piperazine moiety enhances solubility and occupies a solvent-exposed channel. |

| Other N-substituted piperazines | Variable potency | Can be improved | Modifications here can fine-tune interactions and improve the selectivity profile.[11] | |

| Bioisosteric replacement of phenyl | Variable | Can be altered | Replacing the phenyl ring with other heterocycles (e.g., thiophene) can change the angle of the sulfonylpiperazine group, affecting selectivity.[6] |

Application Protocols

Protocol 1: Synthesis of a Sildenafil Analogue

This protocol outlines a general, multi-step synthesis for a pyrazolopyrimidinone-based inhibitor, adapted from established literature procedures.[12][22][23]

Experimental Workflow Diagram

Caption: General synthetic workflow for a pyrazolopyrimidinone-based PDE5 inhibitor.

Step-by-Step Methodology:

-

Preparation of the Pyrazolopyrimidinone Core:

-

Rationale: This involves building the core heterocyclic scaffold that mimics the guanine base of cGMP. The synthesis typically starts from a substituted benzoic acid and constructs the pyrazole ring first, followed by the pyrimidinone ring.

-

Procedure: A common route involves the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring. This is followed by methylation, nitration, reduction, and finally cyclization with an appropriate reagent to form the fused pyrimidinone ring.[23]

-

-

Chlorosulfonation of the Phenyl Ring:

-

Rationale: This critical step introduces the sulfonyl chloride group, which is the reactive handle for attaching the solubilizing amine moiety. An improved method utilizes a combination of chlorosulfonic acid and thionyl chloride for higher purity and yield.[22]

-

Procedure: To chlorosulfonic acid (e.g., 2 molar equivalents) cooled to 0-10°C, add the pyrazolopyrimidinone intermediate portion-wise. Add thionyl chloride (1 molar equivalent).[22] Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction by pouring it onto crushed ice. Extract the sulfonyl chloride product with a suitable organic solvent like dichloromethane.

-

-

Condensation with N-methylpiperazine:

-

Rationale: This is the final coupling step where the heterocyclic amine building block (N-methylpiperazine) is attached to the core scaffold via a stable sulfonamide linkage.

-

Procedure: To the dichloromethane solution containing the sulfonyl chloride intermediate, add N-methylpiperazine (e.g., 1.2 molar equivalents) at room temperature.[22] Stir the reaction for 4 hours. Wash the organic layer with aqueous sodium bicarbonate solution and then with water. Concentrate the organic layer under reduced pressure to obtain the crude product. The final compound can be purified by crystallization from a solvent such as methanol.

-

Protocol 2: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust, homogeneous assay for measuring the inhibitory activity of test compounds against recombinant human PDE5A1.[24][25]

Assay Principle: The assay utilizes a fluorescein-labeled cGMP substrate (cGMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE5 hydrolyzes cGMP-FAM, the resulting linear GMP-FAM is captured by a specific binding agent (e.g., phosphate-binding nanoparticles), forming a large complex. This large complex tumbles slowly, leading to a high FP signal. Inhibitors prevent the hydrolysis of cGMP-FAM, thus keeping the FP signal low.[24][25]

Experimental Workflow Diagram

Caption: Workflow for an in vitro fluorescence polarization-based PDE5 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[24]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

-

Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the complete assay buffer.

-

-

Assay Procedure:

-

Add test compounds, a positive control (e.g., Sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.[24]

-

Add the diluted PDE5A1 enzyme solution to all wells except the "blank" controls.

-

Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

-

Initiate the reaction by adding the diluted cGMP-FAM substrate to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding the Binding Agent.

-

Incubate for an additional 30 minutes at room temperature to allow the signal to stabilize.[24]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where mP_sample is the reading from the test well, mP_min is the average of the "no enzyme" control, and mP_max is the average of the "DMSO only" (100% activity) control.

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Pharmacokinetic Considerations

A potent inhibitor is only useful if it can reach its target in the body. The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound is heavily influenced by its chemical structure.[26][27] The heterocyclic amine building blocks used in PDE5 inhibitors are often modified to optimize these properties. For instance, PDE5 inhibitors are predominantly metabolized by the cytochrome P450 enzyme system, particularly CYP3A4.[2][28] Understanding how structural modifications affect interactions with these enzymes is crucial to avoid potential drug-drug interactions and ensure a favorable in vivo half-life.

Conclusion

Heterocyclic amine building blocks, particularly the pyrazolopyrimidinone core and associated piperazine moieties, are the cornerstones of modern PDE5 inhibitor research. Their rigid, modular nature provides a reliable framework for mimicking the endogenous substrate, while offering multiple vectors for chemical modification. By leveraging established synthetic routes and robust in vitro assays, researchers can rationally design and evaluate novel compounds. A deep understanding of the structure-activity relationships and pharmacokinetic implications of these building blocks is essential for developing the next generation of PDE5 inhibitors with enhanced potency, improved selectivity, and superior clinical profiles.

References

-

Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. PubMed. Available at: [Link]

-

Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Georgetown University. Available at: [Link]

-

Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition. ACS Publications. Available at: [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available at: [Link]

-

Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]

-

The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. PubMed. Available at: [Link]

-

New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Taylor & Francis Online. Available at: [Link]

-

The Clinical Pharmacokinetics of Phosphodiesterase‐5 Inhibitors for Erectile Dysfunction. Wiley Online Library. Available at: [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. PubMed. Available at: [Link]

-

Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]

-

(PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

-

Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Semantic Scholar. Available at: [Link]

-

Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. Available at: [Link]

- WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof. Google Patents.

-

Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. PubMed. Available at: [Link]

-

Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

-

PDE5 inhibitor. Wikipedia. Available at: [Link]

-

PDEStrIAn: A Phosphodiesterase Structure and Ligand Interaction Annotated Database As a Tool for Structure-Based Drug Design. ACS Publications. Available at: [Link]

-

Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. MDPI. Available at: [Link]

-

Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. F1000Research. Available at: [Link]

-

Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. Available at: [Link]

-

Bioisosterism. Drug Design Org. Available at: [Link]

-

Structures of phosophodiesterase enzyme type 5 (PDE5) inhibitors (a)... ResearchGate. Available at: [Link]

-

An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. SpringerLink. Available at: [Link]

-

PDE5A1 Assay Kit. BPS Bioscience. Available at: [Link]

-

Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach. Nature. Available at: [Link]

-

Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. Available at: [Link]

-

Natural phosphodiesterase 5 (PDE5) inhibitors: a computational approach. ResearchGate. Available at: [Link]

-

Structure -activity relationships of PDE5 inhibitors. PubMed. Available at: [Link]

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PMC. Available at: [Link]

-

Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses. PubMed. Available at: [Link]

-

Structures of PDE5 inhibitors and COX-2 inhibitory reference drugs. ResearchGate. Available at: [Link]

-

PDE5 inhibitor treatment options for urologic and non-urologic indications: 2012 update. Informa Healthcare. Available at: [Link]

-

Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. ResearchGate. Available at: [Link]

-

Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. PMC. Available at: [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Bioisosteric Replacements. Chemspace. Available at: [Link]

-

Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

-

Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. Available at: [Link]

-

Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. ResearchGate. Available at: [Link]

-

PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Available at: [Link]

Sources

- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioisosterism - Drug Design Org [drugdesign.org]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

- 15. ctppc.org [ctppc.org]

- 16. chem-space.com [chem-space.com]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

- 28. urology-textbook.com [urology-textbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitropyrazole Reduction

Ticket ID: #NP-RED-001 Subject: Improving Yield and Stability in the Reduction of 4-Nitropyrazole to 4-Aminopyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: Why This Reaction Fails

Welcome to the technical support guide for nitropyrazole reduction. If you are accessing this guide, you are likely facing one of two critical failure modes:

-

Reaction Stalling: The conversion stops at ~50-60% despite high catalyst loading.

-

Decomposition (The "Black Tar" Effect): The reaction completes, but workup yields a dark, insoluble gum instead of the expected off-white solid.

The reduction of 4-nitropyrazole is deceptively simple.[1] Unlike standard nitrobenzenes, the pyrazole ring contains basic nitrogen atoms that coordinate strongly to transition metal catalysts (poisoning) and an electron-rich amine product that is highly susceptible to oxidative polymerization (decomposition).

This guide provides self-validating protocols to overcome these specific mechanistic barriers.

Module 1: Catalytic Hydrogenation (The Gold Standard)

Best for: Clean profiles, scale-up, and pharmaceutical intermediates.

The Problem: Catalyst Poisoning

In neutral solvents (MeOH/EtOH), the lone pair on the pyrazole nitrogen (

The Solution: Acidic Protonation

You must conduct the hydrogenation in an acidic medium. Protonating the pyrazole nitrogen (

Optimized Protocol

-

Catalyst: 10 wt% Pd/C (5-10% loading relative to substrate mass)[1]

-

Solvent: Methanol (0.1 M concentration)

-

Additive: Acetic Acid (2.0 - 5.0 equiv) or HCl (1.1 equiv)

-

Conditions:

(1-3 atm), RT to 40°C.

Step-by-Step Execution:

-

Dissolution: Dissolve 4-nitropyrazole in MeOH.

-

Acidification: Add Acetic Acid. Crucial: Do not skip.

-

Inerting: Purge the vessel with

to remove oxygen (safety and catalyst activation). -

Catalyst Addition: Add Pd/C carefully (pyrophoric risk).

-

Hydrogenation: Stir vigorously under

. -

Filtration: Filter through Celite® while keeping the filter cake wet (prevent fire).

-

Workup: See Module 3.

Visualizing the Mechanism

The diagram below illustrates how acidic conditions protect the catalyst surface.

Figure 1: Mechanism of catalyst poisoning in neutral media vs. protection via protonation in acidic media.

Module 2: Chemical Reduction (The Robust Alternative)

Best for: Labs without hydrogenation apparatus or when functional groups are sensitive to hydrogenolysis (e.g., benzyl ethers, halogens).

The Protocol: Iron/Ammonium Chloride

This is a modification of the Béchamp reduction. It is milder than Fe/HCl and avoids the harsh hydrolysis of sensitive groups.

-

Reagents: Iron powder (3-5 equiv),

(4-5 equiv).[1] -

Solvent: EtOH/Water (3:1 ratio).[1]

-

Temperature: Reflux (70-80°C).[1]

Troubleshooting the Iron Method:

-

Q: The reaction is sluggish.

-

Q: I have a heavy emulsion during workup.

-

A: Do not extract the crude mixture directly. Filter the iron sludge through a Celite pad first, wash the pad with MeOH, concentrate the filtrate, and then perform extraction or salt formation.

-

Module 3: Isolation Strategy (The "Black Tar" Fix)

Critical Warning: 4-Aminopyrazole free base is unstable in air.[1] It rapidly oxidizes to dark, polymeric tars.[1] Do not rotovap to dryness as a free base. [1]

Strategy A: Isolation as a Salt (Recommended)

Convert the amine immediately to the Hydrochloride (HCl) or Sulfate salt. These salts are stable solids.[1]

-

From Hydrogenation: If you used HCl/MeOH as the solvent, simply evaporate the solvent to obtain the hydrochloride salt directly.

-

From Neutral/Acetic Acid: After filtration, add 1.5 equiv of HCl (in dioxane or ether) to the filtrate. The 4-aminopyrazole[1][2][3][4][5]·HCl salt will precipitate.[1] Filter and dry under vacuum.[1][6]

Strategy B: The "Telescoping" Approach

If the amine is an intermediate for an amide, urea, or sulfonamide, do not isolate it.

-

Filter the catalyst/iron.[1]

-

Add the next reagent (e.g., acid chloride, anhydride) directly to the filtrate solution.

-

Perform the reaction in situ. This minimizes exposure to oxygen.[1]

Decision Logic for Isolation

Figure 2: Decision matrix for handling the unstable 4-aminopyrazole product.

Comparative Data Comparison

| Feature | Catalytic Hydrogenation (Pd/C) | Iron Reduction (Fe/NH4Cl) |

| Yield Potential | High (90-98%) | Moderate to High (80-90%) |

| Reaction Time | Fast (1-4 hours) | Slow (4-12 hours) |

| Scalability | Excellent (Cleanest profile) | Good (Cheaper reagents) |

| Safety Risks | Fire ( | Thermal runaway (minor) |

| Workup | Filtration (Simple) | Filtration + Sludge (Messy) |

| Key Requirement | Acidic Additive | Vigorous Stirring |

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Palladium? A: Yes, Raney Nickel is less susceptible to nitrogen poisoning than Palladium.[1] However, it is more difficult to handle (highly pyrophoric) and often requires higher pressures. If using Raney Ni, the acidic additive is less critical, but Pd/C + Acid remains the pharma-standard for reproducibility [1][3].

Q: My product turned purple/brown on the filter paper. Is it ruined? A: It is oxidizing.[1] If it is just surface discoloration, wash immediately with cold ether containing a trace of reducing agent (like sodium metabisulfite) or convert to the HCl salt immediately. If the bulk is black, repurification via recrystallization of the HCl salt (EtOH/Et2O) is required [4].

Q: Can I use Formic Acid/Ammonium Formate (Transfer Hydrogenation)?

A: Yes. This is a valid alternative if gas cylinders are unavailable.[1] Use 10% Pd/C with Ammonium Formate (5 equiv) in refluxing methanol. This generates

References

-

Catalytic Hydrogenation in Acidic Media

-

Iron-Mediated Reduction (Fe/NH4Cl)

-

Stability and Salt Formation

-

General Mechanisms of Nitro Reduction

-

Transfer Hydrogenation

Sources

- 1. 4-Aminopyrazole, HCl | CymitQuimica [cymitquimica.com]

- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 1-Methyl-3-Propyl-1H-Pyrazol-4-Amine

[1]

Introduction

1-Methyl-3-propyl-1H-pyrazol-4-amine is a specialized heterocyclic building block frequently used in the synthesis of bioactive scaffolds, including kinase inhibitors and GPCR ligands.[1] Its structural duality—featuring a basic primary amine attached to an electron-rich pyrazole core, flanked by lipophilic alkyl chains—creates a unique solubility profile that often confuses researchers.

This guide addresses the most common technical support tickets regarding this compound: unexpected precipitation, "oiling out" in aqueous media, and salt-form confusion.

Module 1: Solubility Profile & Solvent Selection

The Critical Distinction: Free Base vs. Salt

The single most common reason for solubility failure with this compound is mismatched solvent selection relative to the physical form (Free Base vs. Hydrochloride Salt).

| Feature | Free Base (CAS 1516207-30-9) | Hydrochloride Salt (HCl) |

| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid (White/Off-white) |

| Polarity | Moderate (Lipophilic alkyls dominate) | High (Ionic lattice) |

| Primary Solvent | DCM, Ethyl Acetate, THF | Water, Methanol, DMSO |

| Incompatible | Water (Neutral pH), Hexanes | Dichloromethane (DCM), Ether, EtOAc |

Solvent Compatibility Matrix

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application Notes |

| Dichloromethane (DCM) | High (>100 mg/mL) | Insoluble | Best for extraction and chromatography of the base.[1] |

| Methanol (MeOH) | High | High | Universal solvent; excellent for reactions but nucleophilic. |

| Ethyl Acetate (EtOAc) | Good | Poor/Insoluble | Standard extraction solvent for the free base. |

| DMSO / DMF | High | High | Use for library storage or high-temp reactions.[1] |

| Water (pH 7) | Low / Oiling Out | High | Base oils out at neutral pH; Salt dissolves instantly. |

| Hexanes / Heptane | Low | Insoluble | Use as an antisolvent to precipitate the solid. |

Technical Insight: The propyl group at the C3 position significantly increases lipophilicity compared to the methyl-only analog (1-methyl-4-aminopyrazole).[1] Consequently, the free base of this propyl analog partitions much more strongly into organic layers (DCM/EtOAc) during aqueous workups.

Module 2: Troubleshooting & FAQs

Issue 1: "The compound is oiling out in my aqueous reaction."

Diagnosis: You are likely generating the free base in a neutral or basic aqueous environment. Mechanism: The pKa of the 4-amino group is typically around 4.0–5.0 (conjugated to the ring), but the pyrazole ring nitrogen can also accept protons. At pH > 7, the molecule is neutral. The hydrophobic propyl chain prevents it from staying in solution, causing it to separate as a dense oil. Solution:

-

Cosolvent: Add 20–30% Methanol or Acetonitrile to the aqueous mixture.

-

pH Adjustment: If the reaction tolerates it, lower the pH to < 3 using HCl to form the soluble salt.

Issue 2: "I cannot dissolve the solid in DCM/Chloroform."

Diagnosis: You have the Hydrochloride (HCl) salt, not the free base. Verification: Check the Certificate of Analysis (CoA) for "Chloride Content" or test a small amount in water. If it dissolves in water but not DCM, it is the salt. Protocol (Salt-to-Base Conversion):

-

Dissolve the salt in minimal water.

-

Adjust pH to > 10 using saturated NaHCO₃ or 1M NaOH.

-

Extract 3x with DCM.

-

Dry organic layer over Na₂SO₄ and concentrate.

Issue 3: "The solution turned brown/black overnight."

Diagnosis: Oxidative degradation. Mechanism: Electron-rich aminopyrazoles are prone to oxidation by atmospheric oxygen, similar to phenylenediamines.[1] This forms radical cations that polymerize into dark impurities (azo/azoxy species). Prevention:

-

Always store the compound under Argon/Nitrogen.

-

Solvents: Degas solvents (sparge with N₂) before dissolving the compound for sensitive reactions.

-

Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.

Module 3: Decision Trees & Workflows

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific experimental stage.

Figure 1: Decision logic for solvent selection based on the chemical form of 1-methyl-3-propyl-1H-pyrazol-4-amine.

Module 4: Experimental Protocols

Protocol A: Standard Dissolution for Biological Assays (Stock Solution)

Context: Preparing a 10 mM stock for in vitro screening.

-

Calculate: MW of Free Base = 139.20 g/mol . (If using HCl salt, adjust MW to ~175.6 g/mol ).

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Why? DMSO prevents volatility issues and ensures sterility.

-

-

Procedure:

-

Weigh 1.4 mg of compound into a sterile vial.

-

Add 1.0 mL of DMSO.

-

Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

-

-

QC Check: If the solution is cloudy, sonicate for 5 minutes. If cloudiness persists, centrifuge; a pellet indicates salt contamination or impurities.

Protocol B: Recrystallization / Purification

Context: Purifying the compound after synthesis or long storage.

-

Dissolution: Dissolve the crude material in a minimum amount of warm Ethyl Acetate (for free base).

-

Precipitation: Add Hexanes (or Heptane) dropwise until the solution turns slightly turbid.

-

Cooling: Store at 4°C overnight.

-

Collection: Filter the crystals/precipitate.

-

Note: If the compound oils out instead of crystallizing, scratch the glass surface with a spatula or add a seed crystal.

-

References

-

Chemical Identity & Properties

-

PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Related Structure & Physical Data). National Library of Medicine. Available at: [Link]

-

- Commercial Availability & CAS Verification

- General Solubility of Aminopyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Standard text on pyrazole solubility trends).

-

Synthesis & Handling

Handling hygroscopic properties of pyrazole amine salts

A Senior Application Scientist's Guide to Handling Hygroscopic Properties

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrazole amine salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to effectively manage the challenges associated with the hygroscopic nature of these compounds. Water content is a critical parameter that can significantly impact the stability, handling, and overall quality of your active pharmaceutical ingredients (APIs).[1][2] This guide will provide you with the necessary knowledge to mitigate these risks and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the hygroscopicity of pyrazole amine salts.

Q1: What makes pyrazole amine salts prone to hygroscopicity?

Pyrazole amine salts possess inherent structural features that make them susceptible to water absorption. The pyrazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, while the amine salt introduces an ionic component.[3][4] This combination of polar functional groups and ionic character creates a high affinity for water molecules from the surrounding environment. The tendency of a solid to absorb moisture is driven by the moisture gradient and the availability of polar chemical groups, such as hydrogen bonding sites.[5]

Q2: What are the primary consequences of uncontrolled moisture absorption in my pyrazole amine salt samples?

Uncontrolled water uptake can lead to a cascade of undesirable effects, compromising your experimental results and the viability of your drug candidate. These consequences include:

-

Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API.[2][5] This not only reduces the potency of your compound but can also lead to the formation of unknown impurities.

-

Physical Instability: Moisture can induce changes in the crystalline structure of the salt, potentially leading to deliquescence (dissolving in the absorbed water) or polymorphic transformations.[1][6] These changes can negatively impact the material's flowability, compressibility, and dissolution rate.

-

Handling and Processing Issues: Hygroscopic powders are notoriously difficult to handle. They can become sticky, clump together, and exhibit poor flow properties, which complicates accurate weighing and downstream processing, such as capsule filling.[2][7]

-

Inaccurate Dosing: If the water content is not accounted for, the actual weight of the active compound will be lower than measured, leading to significant dosing errors in subsequent experiments.

Q3: How can I quantify the amount of water in my pyrazole amine salt?

Accurately determining the water content is crucial for maintaining control over your experiments. The two most widely accepted methods in the pharmaceutical industry are:

-

Karl Fischer Titration (KFT): This is the gold standard for water content determination.[8] It is a highly specific and sensitive method that directly measures the amount of water in a sample, with the ability to detect concentrations from parts per million (ppm) to 100%. Its specificity to water makes it more reliable than methods that measure total volatile content.[8]

-

Thermogravimetric Analysis (TGA) / Loss on Drying (LoD): This technique measures the change in mass of a sample as it is heated.[8][9] While effective, it is important to note that LoD measures the total mass loss due to all volatile components, not just water. Therefore, it is most accurate for samples where water is the only significant volatile species.

| Technique | Principle | Specificity | Sensitivity | Considerations |

| Karl Fischer Titration | Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide. | High (specific to water) | ppm to 100% | The industry standard for accurate water content measurement.[8] |

| Thermogravimetric Analysis | Measures weight loss upon heating. | Low (measures all volatiles) | Dependent on instrument sensitivity | Can be misleading if other volatile solvents are present. |

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered when working with hygroscopic pyrazole amine salts.

Issue 1: My sample has become a sticky, clumpy solid and is difficult to weigh accurately.

-

Probable Cause: Your sample has absorbed a significant amount of atmospheric moisture, leading to deliquescence or particle agglomeration.[6] This is a clear indicator of improper storage or handling.

-

Solution:

-

Immediate Action: Transfer the sample to a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.[10]

-

Quantify Water Content: Once the sample appears dry, perform Karl Fischer titration to determine the precise water content.

-

Correct for Water Content: Adjust all future weighings based on the determined water content to ensure accurate dosing.

-

Preventative Measures: Review and improve your storage and handling procedures as outlined in the "Best Practices & Protocols" section below.

-

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) that are not present in the reference standard.

-

Probable Cause: The presence of water may have caused hydrolysis of your pyrazole amine salt, leading to the formation of degradation products.[2]

-

Solution:

-

Confirm Degradation: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and deduce their potential structures. This will help confirm if they are hydrolysis products.

-

Assess Water Content: Determine the water content of the sample that showed degradation.

-

Stability Study: If necessary, conduct a forced degradation study under controlled humidity and temperature conditions to understand the degradation pathway and kinetics.

-

Mitigation: Implement stricter moisture control measures during storage and sample preparation. Consider formulation strategies like co-crystallization to enhance stability.[5][11][12]

-

Issue 3: My dissolution profile shows inconsistent and slower-than-expected release.

-

Probable Cause: Moisture-induced changes in the physical properties of the salt, such as particle size, crystallinity, and surface characteristics, can significantly alter its dissolution behavior.

-

Solution:

-

Characterize Physical Properties: Use techniques like X-ray powder diffraction (XRPD) to check for changes in crystallinity and microscopy to observe particle morphology.

-

Control Environmental Conditions: Ensure that dissolution testing is performed in a humidity-controlled environment to prevent further moisture uptake during the experiment.

-

Formulation Optimization: Consider formulation approaches that can mitigate the impact of hygroscopicity on dissolution. This could involve co-processing with hydrophobic excipients or film coating.[5][11][12]

-

Best Practices & Protocols

Proactive measures are always more effective than reactive troubleshooting. The following protocols are designed to minimize moisture exposure and maintain the integrity of your pyrazole amine salts.

Protocol 1: Proper Storage of Hygroscopic Pyrazole Amine Salts

The primary defense against hygroscopicity is proper storage. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[6]

-

Step 1: Container Selection: Store hygroscopic salts in airtight containers with secure closures. Glass containers with screw caps lined with an inert material are preferable.

-

Step 2: Use of Desiccants: Place the primary container inside a larger, secondary container, such as a desiccator or a sealed bag, containing a desiccant.[10][13] Color-indicating silica gel is a good choice as it provides a visual cue when it needs to be regenerated.

-

Step 3: Inert Atmosphere: For extremely sensitive compounds, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Step 4: Temperature Control: Store at a consistent, cool temperature as temperature fluctuations can affect relative humidity.[15]

-

Step 5: Aliquoting: Upon receiving a new batch of a hygroscopic salt, consider immediately aliquoting it into smaller, single-use containers. This minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Protocol 2: Handling and Weighing of Hygroscopic Pyrazole Amine Salts

Minimizing exposure time to the ambient environment is critical during handling.

-

Step 1: Controlled Environment: Whenever possible, handle and weigh hygroscopic materials in a low-humidity environment, such as a glove box or a room with controlled humidity.[2]

-

Step 2: Equilibration: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation from forming on the cold powder.

-

Step 3: Swift Action: Have all necessary tools and equipment ready before opening the container. Perform the weighing process as quickly and efficiently as possible.

-

Step 4: Secure Sealing: Immediately and securely reseal the container after use. For screw caps, consider wrapping the joint with parafilm for an extra layer of protection.[10]

Workflow for Handling Hygroscopic Pyrazole Amine Salts

Caption: Workflow for proper storage and handling of hygroscopic salts.

Advanced Mitigation Strategies

For drug development professionals facing persistent challenges with hygroscopicity, more advanced formulation strategies may be necessary.

-

Co-crystallization: This technique involves forming a crystalline solid that contains the pyrazole amine salt and a second, non-volatile compound (a co-former) in a stoichiometric ratio.[5][11][12] A well-chosen co-former can create a more stable crystal lattice that is less susceptible to moisture uptake.[[“]]

-

Film Coating: Applying a thin polymer film to the solid dosage form can act as a physical barrier, protecting the hygroscopic core from atmospheric moisture.[5][11][12]

-

Encapsulation: Enclosing the hygroscopic material within a protective shell, often through techniques like spray drying, can also serve as an effective moisture barrier.[5][11][12]

-

Co-processing with Excipients: Blending the hygroscopic salt with hydrophobic excipients can help to repel moisture and improve the overall stability of the formulation.[5][11][12]

Logical Flow for Mitigation Strategy Selection

Caption: Decision tree for selecting a hygroscopicity mitigation strategy.

By understanding the principles outlined in this guide and implementing these best practices, you can effectively manage the challenges posed by the hygroscopic nature of pyrazole amine salts, ensuring the quality, reliability, and success of your research and development efforts.

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

-

formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper | Bohrium. [Link]

-

Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

-

Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

-

Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

-

EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

-

Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

-

Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. [Link]

-

Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. [Link]

-

The use of Moisture Meters. HQN. [Link]

-

How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

-

How to Store Reagents. Department of Chemistry : University of Rochester. [Link]

-

How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

-

Hygroscopic Salt Behaviour. Sussex Damp Experts. [Link]

-

Determination of moisture and salt content distributions by combining NMR and gamma ray measurements. Fraunhofer-Publica. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

-

Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]

-

Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. MDPI. [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. PMC. [Link]

-

Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfat. ACP. [Link]

-

The structure of ammonium pyrazolates in the solid state. ResearchGate. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]

- 10. researchgate.net [researchgate.net]

- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. ibisscientific.com [ibisscientific.com]

- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 15. crystalpharmatech.com [crystalpharmatech.com]

- 16. consensus.app [consensus.app]

Technical Support: Pyrazole N-Acylation Thermal Optimization

Welcome to the Reaction Optimization Center. Subject: Thermal Modulation Strategies for N-Acylation of Pyrazoles Ticket ID: PYR-ACYL-OPT-001

As a Senior Application Scientist, I understand that N-acylation of pyrazoles is deceptive. It appears simple—a nucleophilic substitution at a nitrogen atom—but it is governed by a complex interplay between tautomeric equilibrium , kinetic vs. thermodynamic control , and the inherent lability of the N-acyl bond.

This guide moves beyond generic "add and stir" instructions. We will dissect the thermal parameters required to control regioselectivity and conversion, ensuring you isolate the specific isomer you need.

Part 1: The Kinetic vs. Thermodynamic Dilemma

Diagnosis: You are observing a mixture of isomers (N1-acyl vs. N2-acyl) or the ratio changes upon scale-up/heating.

Pyrazoles with different substituents at the 3- and 5-positions exist in tautomeric equilibrium. The N-acylation reaction can produce two distinct isomers. Temperature is your primary switch to control which one dominates.

-

Kinetic Control (Low Temp, < 0°C to RT): The acyl group attaches to the most nucleophilic nitrogen or the one most accessible sterically. This reaction is fast and irreversible at low energy.

-

Thermodynamic Control (High Temp, > 60°C/Reflux): The reaction becomes reversible. The acyl group can detach and re-attach (or migrate) to the position that yields the most stable product (usually minimizing steric clash between the acyl group and adjacent substituents).

Visualization: The Selectivity Pathway

The following diagram illustrates how temperature dictates the product outcome.[1][2]

Caption: Reaction coordinate showing the divergence between the kinetic product (low activation energy) and the thermodynamic product (higher stability), accessible via thermal reversibility.

Part 2: Troubleshooting Reactivity & Stability

Diagnosis: Low conversion yields or product degradation during workup.

1. The "Active Amide" Problem

N-acyl pyrazoles are acyl transfer reagents . The pyrazole ring acts as a good leaving group (similar to an imidazole in CDI couplings).

-

High Temperature Risk: If you heat too aggressively without excluding moisture, you accelerate hydrolysis, effectively reversing your reaction.

-

Optimization: If the reaction is sluggish, do not simply boil it. Add an acylation catalyst (DMAP) to lower the activation energy, allowing the reaction to proceed at a safer, lower temperature.

2. Solvent & Temperature Matrix

Select your solvent based on the required thermal ceiling.

| Solvent | Boiling Point (°C) | Application Scenario | Risk Factor |

| Dichloromethane (DCM) | 40 | Kinetic Control. Standard for labile products.[3] | Low. Good solubility for reactants. |

| Tetrahydrofuran (THF) | 66 | General Purpose. Good for solubilizing polar pyrazoles.[3] | Medium. Dryness is critical (hygroscopic).[3] |

| Acetonitrile (MeCN) | 82 | Thermodynamic Control. Promotes isomerization.[3] | High. Can participate in side reactions if very harsh. |

| Toluene | 110 | Forcing Conditions. For sterically hindered substrates.[3] | High. Promotes thermal rearrangement. |

Part 3: Optimized Experimental Protocol

The "Thermal Ramp" Strategy

This protocol is designed to validate the kinetic product first, then force the thermodynamic product only if necessary.

Reagents:

-

Substituted Pyrazole (1.0 equiv)[3]

-

Acyl Chloride (1.1 - 1.2 equiv)[3]

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[3]

-

DMAP (0.1 equiv) - Optional, for catalytic boost

-

Solvent: Anhydrous DCM (Step A) or Toluene (Step B)[3]

Step-by-Step Workflow:

-

Baseline Setup (Kinetic Attempt):

-

Dissolve pyrazole and base in anhydrous DCM under Nitrogen/Argon.

-

Cool to 0°C. This is critical to suppress rapid equilibration.

-

Add Acyl Chloride dropwise. The exotherm must be controlled.

-

Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Analyze by TLC/LCMS.

-

Result: If conversion is >90%, stop here. You have the Kinetic Product .

-

-

Thermal forcing (If conversion < 50%):

-

If RT stirring fails, do not reflux DCM. Switch solvent to THF or Toluene.

-

Add 10 mol% DMAP .

-

Heat to 50°C . Monitor every hour.

-

Why? DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the pyrazole more efficiently than the acid chloride alone, often negating the need for extreme heat [1].

-

-

Thermodynamic Equilibration (If wrong isomer formed):

-

If LCMS/NMR shows the undesired regioisomer, heat the reaction to reflux (80-110°C) for 4-12 hours.

-

This provides the energy to reverse the N-acylation and funnel the material into the deeper thermodynamic energy well (the more stable isomer) [2].

-

Part 4: FAQ - Troubleshooting Specific Scenarios

Q: I see the product on TLC, but it disappears after aqueous workup. Why? A: N-acyl pyrazoles are hydrolytically unstable. The "wash" step is likely hydrolyzing your product back to the starting pyrazole.

-

Fix: Switch to a non-aqueous workup. Filter off the amine-salt precipitate (Et3N·HCl) and concentrate the filtrate directly. If you must wash, use cold, slightly acidic brine and work fast.

Q: My pyrazole has a bulky group at position 3. Which isomer will I get? A: Sterics usually dominate.

-

Kinetic (Low Temp): Acylation prefers the nitrogen furthest from the bulky group (Position 1 if Position 3 is bulky).[3]

-

Thermodynamic (High Temp): The system will definitely equilibrate to place the acyl group on the nitrogen that minimizes steric clash (usually the same outcome, but heating ensures 100% selectivity if the kinetic phase was mixed) [3].

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for forcing the thermodynamic product quickly (e.g., 120°C for 10 mins). However, it often degrades N-acyl pyrazoles if they are not electronically stabilized. Use this only if conventional reflux fails.

References

-

Organic Chemistry Portal. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Chemistry Portal. [Link]

-

Dalal Institute. "Kinetic and Thermodynamic Control." Dalal Institute. [Link][3]

-

Chemistry LibreTexts. "Kinetic vs. Thermodynamic Control of Reactions." LibreTexts. [Link]

-

National Institutes of Health (PMC). "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles." PubMed Central. [Link][3]

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Profiling of 3-Propyl-Substituted Pyrazoles

Topic: 13C NMR spectral data for 3-propyl-substituted pyrazoles Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the precise regiochemical assignment of substituents is a critical quality attribute. The differentiation between 3-propyl and 5-propyl isomers—and their behavior under annular tautomerism —remains a common analytical bottleneck.

This guide provides a comparative technical analysis of the 13C NMR spectral signatures of 3-propyl-substituted pyrazoles. It contrasts the dynamic spectral behavior of N-unsubstituted systems with the fixed regiochemistry of N-alkylated derivatives, providing researchers with a definitive framework for structural elucidation.

Mechanistic Foundation: Tautomerism & Regiochemistry

To interpret the 13C NMR data correctly, one must understand the underlying fluxional behavior of the pyrazole nucleus.

-

N-Unsubstituted Pyrazoles (Tautomeric): In solution (especially in non-polar solvents or at higher temperatures), 3-propyl-1H-pyrazole exists in rapid equilibrium with 5-propyl-1H-pyrazole. On the NMR timescale, this results in chemical shift averaging , making C3 and C5 appear equivalent or broadened.

-

N-Substituted Pyrazoles (Fixed): Derivatization at N1 (e.g., methylation) locks the tautomer. This breaks the symmetry, causing distinct shifts for C3 (adjacent to the imine-like N2) and C5 (adjacent to the amine-like N1).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric exchange and its arrest via N-substitution.

Caption: Fig 1. Annular tautomerism results in signal averaging in N-unsubstituted pyrazoles, while N-alkylation locks the regiochemistry, yielding distinct spectral fingerprints.

Comparative Spectral Analysis

The following data contrasts the 13C NMR shifts of the dynamic 3(5)-propyl system against the fixed 1-methyl derivatives.

Table 1: Chemical Shift Comparison (ppm)

Solvent: CDCl3, 100 MHz

| Carbon Position | 3(5)-Propyl-1H-pyrazole (Tautomeric Average) | 1-Methyl-3-propylpyrazole (Fixed Isomer) | 1-Methyl-5-propylpyrazole (Fixed Isomer) | Diagnostic Note |

| C3 (Ring) | 145.2 (Broad/Avg) | 152.4 | 105.5* | C3 is highly deshielded in the 3-propyl isomer due to the adjacent C=N bond. |

| C4 (Ring) | 103.5 | 104.8 | 106.1 | C4 is consistently the most shielded ring carbon. |

| C5 (Ring) | 145.2 (Broad/Avg) | 130.2 | 140.6 | C5 is significantly upfield of C3 in the 1,3-isomer but deshielded in the 1,5-isomer. |

| Propyl-α (CH2) | 28.5 | 29.8 | 26.4 | The α-methylene is shielded by ~3 ppm in the 5-isomer due to steric compression (N-Me interaction). |

| Propyl-β (CH2) | 22.8 | 22.9 | 22.5 | Minimal diagnostic value. |

| Propyl-γ (CH3) | 13.9 | 14.1 | 13.8 | Minimal diagnostic value. |

| N-Methyl | N/A | 38.5 | 36.2 | N-Me on the 5-isomer is often shielded due to steric crowding. |

*Note: In 1-methyl-5-propylpyrazole, the C3 position is unsubstituted, hence the significant upfield shift to ~105 ppm.

Critical Analysis of Solvent Effects

-

CDCl3: Favors discrete signals for N-substituted pyrazoles. For N-unsubstituted variants, signals may broaden due to intermediate exchange rates.[1][2]

-

DMSO-d6: Strong hydrogen bonding with the solvent stabilizes specific tautomers or slows proton exchange, often sharpening the signals of N-unsubstituted pyrazoles. However, it can cause a downfield shift of C3/C5 by 1–2 ppm relative to CDCl3.